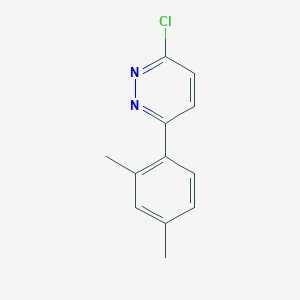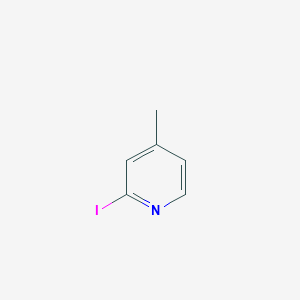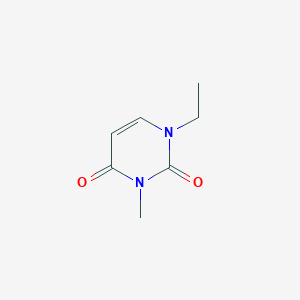
1-Adamantylhydrazine hydrochloride
描述
1-Adamantylhydrazine hydrochloride is a chemical compound with the molecular formula C₁₀H₁₉ClN₂ and a molecular weight of 202.72 g/mol It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure, which imparts significant stability and lipophilicity to its derivatives
作用机制
Target of Action
1-Adamantylhydrazine hydrochloride is a versatile intermediate for many biologically active compounds It’s worth noting that adamantyl, a component of this compound, possesses a wide spectrum of medicinal properties .
Mode of Action
It’s known that the compound is used in the synthesis of 1-(adamantan-1-yl)-1h-pyrazol-3-amine for bacterial studies . This suggests that it may interact with bacterial targets, leading to changes that are beneficial for these studies.
Pharmacokinetics
It’s known that the compound is highly stable , which could potentially influence its bioavailability and pharmacokinetic profile.
Action Environment
It’s known that the compound is highly stable , suggesting that it may maintain its efficacy under various environmental conditions.
生化分析
Biochemical Properties
1-Adamantylhydrazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with hydrazine derivatives, where it acts as a precursor in the synthesis of biologically active compounds . The compound’s adamantane moiety enhances its lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets . Additionally, this compound has been shown to inhibit certain enzymes, thereby modulating biochemical pathways .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to penetrate cell membranes allows it to interact with intracellular signaling molecules, potentially altering their activity . This can lead to changes in gene expression and metabolic flux, impacting overall cell function. Studies have shown that this compound can induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to enzymes and proteins, inhibiting or activating their functions . For example, it has been shown to inhibit the activity of certain hydrolases, leading to the accumulation of their substrates . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes at the molecular level, influencing cellular processes and biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard conditions, but it may degrade over extended periods . Studies have shown that its stability can be influenced by factors such as temperature, pH, and exposure to light . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound has been shown to have minimal toxicity and can modulate specific biochemical pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at certain concentrations . These findings highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The primary metabolic pathway involves hydroxylation of the adamantane ring, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s metabolism can influence its pharmacokinetics and overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in lipid-rich tissues . It can also bind to plasma proteins, influencing its distribution and bioavailability . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The compound’s localization is influenced by targeting signals and post-translational modifications . For example, it may contain nuclear localization signals that direct it to the nucleus, where it can interact with transcription factors and other nuclear proteins . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
准备方法
1-Adamantylhydrazine hydrochloride can be synthesized through several methods. One notable method involves a catalyst-free, temperature-driven one-pot synthesis . This process is carried out on a milligram to gram scale and delivers a highly stable product. The synthesis involves the reaction of 1-adamantylamine with hydrazine under controlled conditions to form 1-adamantylhydrazine, which is then treated with hydrochloric acid to yield this compound.
Another method involves the use of 1-bromoadamantane as a starting material. This compound undergoes a series of reactions, including the formation of N-(1-adamantyl)-acetamide, which is then deacetylated to produce 1-amino-adamantane. The final step involves the reaction of 1-amino-adamantane with anhydrous hydrochloric acid to form this compound .
化学反应分析
1-Adamantylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: It undergoes substitution reactions where the hydrazine group can be replaced by other functional groups.
Condensation: It can participate in condensation reactions to form hydrazones and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and condensation reactions .
科学研究应用
1-Adamantylhydrazine hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds.
属性
IUPAC Name |
1-adamantylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2.ClH/c11-12-10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9,12H,1-6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAVWKAPWNPKQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90498255 | |
| Record name | (Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16782-39-1 | |
| Record name | Hydrazine, tricyclo[3.3.1.13,7]dec-1-yl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16782-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 194592 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016782391 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC194592 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194592 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Tricyclo[3.3.1.1~3,7~]decan-1-yl)hydrazine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90498255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1-Adamantylhydrazine hydrochloride in medicinal chemistry?
A1: 1-Adamantylhydrazine serves as a valuable building block for synthesizing various biologically active compounds. [] The adamantyl group is known for its diverse medicinal properties, making this compound particularly interesting for pharmaceutical research. []
Q2: Can you describe the synthetic procedure for this compound outlined in the research?
A2: The research details a novel, one-pot synthesis of this compound. [] This method utilizes readily available and cost-effective starting materials, eliminates the need for catalysts, and is driven by temperature. [] This approach allows for the production of a stable product on scales ranging from milligrams to grams. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


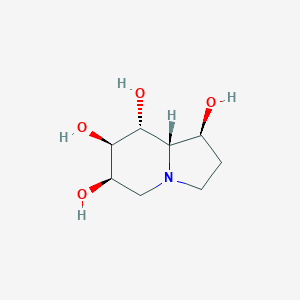

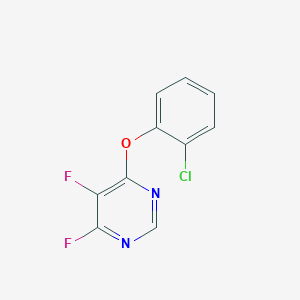
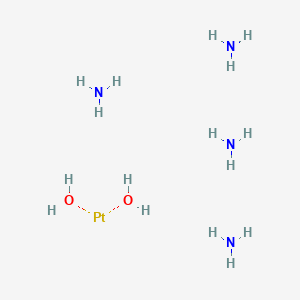
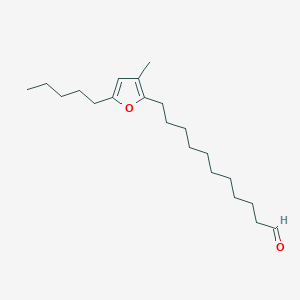
![2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B1366982.png)
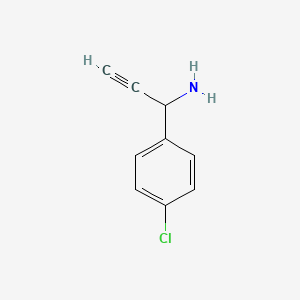
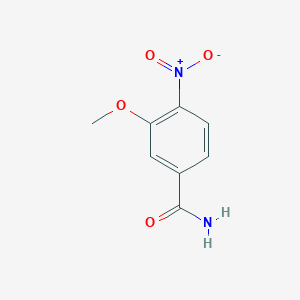
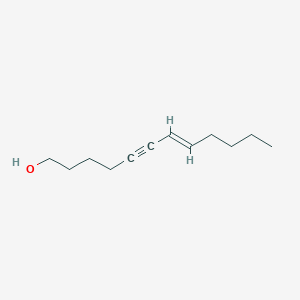
![6-Nitrothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B1366994.png)

